7-Chloro-5H-pyrrolo[2,3-b]pyrazine
Description
Significance of Nitrogen-Containing Heterocycles in Medicinal and Materials Science Research
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These compounds are of paramount importance in both medicinal and materials science research due to their diverse biological activities and unique physicochemical properties. rsc.orgacs.org In medicinal chemistry, nitrogen heterocycles are integral components of numerous pharmaceuticals, including anticancer, antibacterial, and antiviral agents. acs.orgresearchgate.net An analysis of FDA-approved drugs reveals that approximately 59% of small-molecule drugs contain a nitrogen heterocycle, highlighting their critical role in drug design. mdpi.com The presence of nitrogen atoms allows for the formation of hydrogen bonds with biological targets such as enzymes and receptors, which is a key factor in their therapeutic efficacy. researchgate.net
In the realm of materials science, nitrogen-containing heterocycles are utilized in the development of a wide array of functional materials. tandfonline.com Their electron-rich nature and ability to participate in various chemical reactions make them suitable for applications such as organic light-emitting diodes (OLEDs), conducting polymers, and corrosion inhibitors. rsc.orgmdpi.com The versatility of these compounds allows for the fine-tuning of their electronic and optical properties, leading to the creation of advanced materials with tailored functionalities. rsc.org
Overview of the Pyrrolo[2,3-b]pyrazine Core Structure in Academic Research
The pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole (B17877), is a fused heterocyclic system consisting of a pyrrole (B145914) ring and a pyrazine (B50134) ring. nih.govresearchgate.net This scaffold has been the subject of extensive academic research due to its prevalence in biologically active molecules and its utility as a synthetic intermediate. researchgate.net
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have demonstrated a broad spectrum of biological activities, with a particular emphasis on their role as kinase inhibitors. mdpi.comresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.gov Research has shown that compounds incorporating the 5H-pyrrolo[2,3-b]pyrazine core can effectively inhibit various kinases, including Fibroblast Growth Factor Receptor (FGFR), making them promising candidates for the development of targeted cancer therapies. mdpi.comnih.gov
Beyond its applications in medicinal chemistry, the pyrrolo[2,3-b]pyrazine scaffold has also been explored in materials science. The luminescent properties of 7-azaindole derivatives have led to their investigation as blue emitters for organic light-emitting diodes (OLEDs). rsc.org The rich coordination chemistry of this scaffold with both main group elements and transition metals further expands its potential applications in catalysis and materials design. rsc.org
Research Gaps and Future Directions for 7-Chloro-5H-pyrrolo[2,3-b]pyrazine and its Derivatives in Scholarly Investigations
While significant research has been conducted on the broader pyrrolo[2,3-b]pyrazine scaffold, there remain specific research gaps and promising future directions for this compound and its derivatives. nih.gov The existing body of research indicates a strong focus on the development of these compounds as kinase inhibitors for anticancer applications. acs.orgmdpi.com
A notable research gap is the comprehensive exploration of the therapeutic potential of this compound derivatives beyond oncology. Given the diverse biological activities associated with the parent scaffold, there is a compelling case for investigating their efficacy in other disease areas, such as inflammatory and neurodegenerative disorders.
Future research should also prioritize the elucidation of the structure-activity relationships (SAR) for this class of compounds. nih.gov A deeper understanding of how different substituents on the pyrrolo[2,3-b]pyrazine core influence biological activity will enable the rational design of more potent and selective drug candidates. nih.gov Furthermore, there is a need for more in-depth studies into the mechanisms of action of these compounds to fully understand their biological effects.
The development of novel and efficient synthetic methodologies for the preparation of this compound and its analogs is another critical area for future investigation. Streamlining the synthesis of these complex molecules will facilitate their broader application in both academic and industrial research settings.
Below is a table of representative this compound derivatives that have been a subject of research:
| Compound Name | Molecular Formula | Application/Research Focus |
| 3-(7-chloro-5H-pyrrolo[2,3-b]pyrazin-2-yl)-N-[(3S)-1-methylsulfonylpiperidin-3-yl]pyridin-2-amine | C17H19ClN6O2S | Investigated as a potential kinase inhibitor. nih.gov |
| 7-bromo-3-chloro-5h-pyrrolo[2,3-b]pyrazine | C6H3BrClN3 | Used as a chemical intermediate in synthesis. uni.lu |
| 7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | C13H9BrClN3O2S | A protected intermediate for further chemical modification. bldpharm.com |
| 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine | C6H3ClIN3 | A halogenated derivative for use in cross-coupling reactions. bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYKKAJVHCWNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Chloro 5h Pyrrolo 2,3 B Pyrazine and Its Derivatives
Established Synthetic Routes for the Pyrrolo[2,3-b]pyrazine Scaffold
The construction of the pyrrolo[2,3-b]pyrazine core has been approached through various synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. These established routes provide the foundation for accessing a diverse range of derivatives.
Cyclization Reactions
Intramolecular cyclization is a fundamental and widely employed strategy for the formation of the pyrrolo[2,3-b]pyrazine ring system. This approach typically involves the formation of a key bond to close the pyrrole (B145914) ring onto a pre-existing pyrazine (B50134) core. For instance, the synthesis of pyrrolo[2,3-d]pyrimidine, a related heterocyclic system, has been achieved through the cyclization of substituted pyrimidine (B1678525) precursors. A common method involves the condensation of a suitable pyrrole precursor with a formylating agent to generate an intermediate that undergoes subsequent cyclization to form the fused heterocyclic system. The reaction conditions for these cyclizations are often mild, utilizing acid or base catalysis. For example, the cyclization of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol to 7H-pyrrolo[2,3-d]pyrimidin-4-ol is a key step in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, proceeding under acidic conditions. google.com While a direct one-to-one example for 7-Chloro-5H-pyrrolo[2,3-b]pyrazine is not explicitly detailed in the provided results, the principles of intramolecular cyclization of appropriately substituted pyrazine derivatives remain a viable and logical approach to its synthesis.
Ring Annulation Strategies
Ring annulation involves the construction of a new ring onto an existing one. In the context of pyrrolo[2,3-b]pyrazine synthesis, this would typically involve building the pyrrole ring onto a pyrazine starting material. One such strategy involves the acid-catalyzed condensation of a diketone with pyrrole, which can lead to the formation of new heterocyclic structures. rsc.org Although this specific example leads to pyrrolizine-bridged bipyrroles, the underlying principle of using a catalytic amount of an acid like ferric hydrogensulfate in an aqueous medium presents an environmentally friendly approach to ring annulation. rsc.org The application of such a strategy to form the 7-chloro-pyrrolo[2,3-b]pyrazine scaffold would necessitate a suitably substituted pyrazine precursor that can undergo annulation with a two-carbon unit to form the desired pyrrole ring.
Cycloaddition Approaches
Cycloaddition reactions represent a powerful tool for the convergent synthesis of complex heterocyclic systems. In particular, [3+2] cycloaddition reactions of pyridazinium ylides with alkynes have been successfully employed to synthesize pyrrolo[1,2-b]pyridazine (B13699388) derivatives. These reactions proceed with high regioselectivity, and the initial dihydropyrrolo[1,2-b]pyridazine intermediates can be oxidized to the aromatic product. While the provided search results focus on the pyrrolo[1,2-b]pyridazine isomer, the concept of utilizing cycloaddition reactions to construct the pyrrolo[2,3-b]pyrazine core is a plausible synthetic strategy. A Diels-Alder reaction with inverse electron demand is another cycloaddition approach that has been used for the synthesis of fused pyridazine (B1198779) systems. nih.gov The successful application of these methods to the synthesis of this compound would depend on the availability of suitable pyrazine-based dipoles or dienophiles.
Direct C-H Arylation Methods
Direct C-H arylation has emerged as a highly efficient and atom-economical method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed direct C-H arylation has been successfully applied to pyrrolo[2,3-d]pyrimidine derivatives, demonstrating high selectivity for the C6 position. bohrium.com This method utilizes bidentate pyridine-pyridine ligands and offers good tolerance for various functional groups under mild reaction conditions. bohrium.com While a specific example for the direct C-H arylation of this compound is not available in the provided search results, the successful arylation of the analogous pyrrolo[2,3-d]pyrimidine system suggests that this strategy could be a viable route for the synthesis of C-arylated derivatives of this compound.
Palladium-Catalyzed Reactions
Palladium catalysis has become an indispensable tool in the synthesis of heterocyclic compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov These reactions are well-explored in pyrazine chemistry and include Suzuki, Stille, and Sonogashira couplings. researchgate.net
The Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a particularly powerful method for the synthesis of substituted pyrrolo[2,3-b]pyrazines. researchgate.netproquest.com A key strategy involves a palladium-catalyzed heteroannulation process. This can be achieved in a two-step protocol, starting with the Sonogashira coupling of an aminohalopyrazine with a terminal alkyne, followed by a base-induced intramolecular cyclization to form the pyrrolo[2,3-b]pyrazine core.
A significant advancement in this area is the one-pot synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines from N-(3-chloropyrazin-2-yl)-methanesulfonamide and various terminal alkynes. This palladium-catalyzed heteroannulation followed by deprotection provides an efficient route to the desired products and notably allows for the use of an aryl chloride, expanding the scope of the reaction. The reaction demonstrates good functional group tolerance, accommodating aryl, heteroaryl, and alkyl substituents at the 6-position.
A multi-component reaction involving the Pd-Cu catalyzed reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile with hydrazine, phenylacetylene, and various aldehydes also provides an efficient route to highly substituted pyrrolo[2,3-b]pyrazines. researchgate.net
Table 1: Palladium-Catalyzed Synthesis of 6-Substituted-5H-pyrrolo[2,3-b]pyrazines
| Entry | Alkyne (R) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyl | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 85 |
| 2 | 4-Methoxyphenyl | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 82 |
| 3 | 4-Chlorophenyl | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 75 |
| 4 | 2-Thienyl | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 68 |
| 5 | Cyclohexyl | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 55 |
Buchwald Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for the synthesis of arylamines from aryl halides. wikipedia.org For the 7-azaindole (B17877) scaffold, this methodology allows for the introduction of various amine functionalities, which is of significant interest in drug discovery.
Simple and efficient procedures for the palladium-catalyzed cross-coupling of primary and secondary amines with halo-7-azaindoles have been developed. mit.edumit.edu A key challenge in the amination of 7-azaindoles is the presence of the unprotected N-H group in the pyrrole ring, which can interfere with the reaction. However, the use of specialized palladium precatalysts and ligands allows for highly selective reactions at the halogenated position under mild conditions. mit.edumit.edu For instance, the amination of 4-chloro-7-azaindole (B22810) with various amines can be achieved in high yields using a palladium precatalyst and a biarylphosphine ligand like RuPhos. researchgate.net While some older methods reported high yields, their spectral data have been questioned, and newer methods provide more reliable results. researchgate.net The choice of base is also critical, with lithium bis(trimethylsilyl)amide (LiHMDS) often proving superior to other bases like cesium carbonate or sodium tert-butoxide. nih.gov
The reaction conditions for the Buchwald-Hartwig amination of halo-7-azaindoles can be summarized as follows:
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chloro-7-azaindole | N-Methylpiperazine | RuPhos Pd G2 | LiHMDS | THF | Room Temp | 95 | nih.gov |
| 4-Chloro-7-azaindole | Morpholine | RuPhos Pd G2 | LiHMDS | THF | Room Temp | 94 | nih.gov |
| 4-Chloro-7-azaindole | N-Benzylmethylamine | RuPhos Pd G2 | LiHMDS | THF | Room Temp | 33 | researchgate.net |
| 5-Bromo-7-azaindole | N-Methylpiperazine | RuPhos Pd G2 | LiHMDS | THF | Room Temp | 93 | nih.gov |
| 4-Bromo-7-azaindole | Amides/Amines | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 100 | Good | beilstein-journals.org |
Heck Coupling Reactions
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation in organic synthesis. wikipedia.org This reaction has been applied to the synthesis and functionalization of the 7-azaindole nucleus. Intramolecular Heck reactions are particularly useful for the construction of the azaindole ring system itself. For example, enamines or imines derived from aminopyridines can undergo intramolecular cyclization to form azaindoles under microwave irradiation. nih.gov This method is general and can be used to synthesize various isomers of azaindole. researchgate.net
The intermolecular Heck reaction allows for the introduction of vinyl groups onto the 7-azaindole scaffold. For instance, 4-iodo-1-acetyl-7-azaindole (B1312628) can react with methyl acrylate (B77674) in the presence of a palladium catalyst. nih.gov The course of this reaction can be controlled by the choice of base. nih.gov The Heck reaction is a versatile tool for creating substituted alkenes from halo-7-azaindoles, offering a pathway to a wide range of derivatives. organic-chemistry.org
Key features of the Heck reaction in the context of 7-azaindole chemistry are presented in the table below:
| Substrate | Alkene | Catalyst | Base | Solvent | Conditions | Product | Reference |
| Imines/Enamines of aminopyridines | - | Pd(PPh₃)₄ | Cy₂NMe | Pyridine | Microwave | Azaindoles | nih.gov |
| 4-Iodo-1-acetyl-7-azaindole | Methyl Acrylate | Pd(OAc)₂ | Various | DMF | Not specified | Vinylated 7-azaindole | nih.gov |
| Aryl Halides | Activated Alkenes | Palladium complexes | Various | Various | Various | Substituted Alkenes | organic-chemistry.org |
One-Pot Palladium-Catalyzed Coupling/Cyclization
One-pot reactions that combine multiple synthetic steps without isolating intermediates offer significant advantages in terms of efficiency and sustainability. For the synthesis of 7-azaindoles, one-pot palladium-catalyzed methods have been developed that typically involve a cross-coupling reaction followed by a cyclization step. A convenient one-pot method for the construction of a variety of azaindoles involves the reaction of simple ketones with haloaminopyridines. nih.gov Another approach involves the N-arylation and Sonogashira coupling of amino-halopyridines followed by in situ cyclization to yield 1,2-disubstituted azaindoles. nih.gov
An efficient two-step, one-pot synthesis of 2-substituted 7-azaindole derivatives starts from 2-amino-3-iodopyridine. organic-chemistry.org The first step is a Sonogashira coupling with a terminal alkyne, followed by a C-N cyclization facilitated by potassium tert-butoxide and 18-crown-6. organic-chemistry.org This method avoids the need for protecting groups and is highly efficient. organic-chemistry.org
The following table summarizes examples of one-pot palladium-catalyzed syntheses of azaindoles:
| Starting Materials | Catalyst System | Key Steps | Product | Reference |
| Ketones, Haloaminopyridines | Palladium catalyst | α-Heteroarylation, Cyclization | Azaindoles | nih.gov |
| Amino-halopyridines, Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Sonogashira coupling, Cyclization | 1,2-Disubstituted Azaindoles | nih.gov |
| 2-Amino-3-iodopyridine, Terminal Alkynes | Pd catalyst, t-BuOK, 18-crown-6 | Sonogashira coupling, C-N Cyclization | 2-Substituted 7-Azaindoles | organic-chemistry.org |
Gold-Catalyzed Cycloisomerization
Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes and allenes toward nucleophilic attack. ntnu.edu Gold-catalyzed cycloisomerization reactions provide an elegant and atom-economical route to various heterocyclic compounds, including pyrroles and indoles. nih.gov This methodology has the potential to be applied to the synthesis of the 7-azaindole scaffold and its derivatives.
The synthesis of pyrroles can be achieved through the gold-catalyzed cycloisomerization of allenes. rsc.org Similarly, gold catalysts can mediate the cyclization of 1,7-diyne benzoates to form complex nitrogen-containing polycycles. nih.gov While direct examples of gold-catalyzed cycloisomerization to form this compound are not prevalent in the literature, the successful synthesis of related N-heterocycles suggests its feasibility. For instance, gold-catalyzed annulation of anthranils with alkynes can produce 7-acylindoles. thieme-connect.de The versatility of gold catalysts in promoting various cyclization cascades makes this an area of active research with high potential for the synthesis of novel heterocyclic systems. rsc.org
Examples of gold-catalyzed cyclization reactions leading to N-heterocycles are shown below:
| Substrate Type | Catalyst | Reaction Type | Product Type | Reference |
| Allenes | Gold catalyst | Cycloisomerization | Pyrroles | rsc.org |
| 1,7-Diyne benzoates | Au(I) catalyst | Cycloisomerization | Indeno[1,2-c]azepines | nih.gov |
| Anthranils, Alkynes | Gold catalyst | C-H Annulation | 7-Acylindoles | thieme-connect.de |
| Alkynyl thioethers, Isoxazoles | [IPrAu(CH₃CN)]SbF₆ | (3+2) Cycloaddition | 3-Sulfenylated pyrroles | nih.gov |
Precursor Synthesis and Intermediate Derivatization Relevant to this compound
The synthesis of this compound and its derivatives often requires the preparation of functionalized precursors. Key steps in these synthetic routes include the selective introduction of halogen atoms and the protection and modification of the nitrogen atoms in the heterocyclic core.
Halogenation Strategies (e.g., Chlorination, Iodination, Bromination)
The regioselective halogenation of the 7-azaindole nucleus is a critical step in the synthesis of precursors for cross-coupling reactions. The introduction of a chlorine, bromine, or iodine atom at a specific position on the ring allows for subsequent functionalization via methods like the Buchwald-Hartwig or Heck reactions.
A mild and efficient method for the 3-bromination of azaindoles uses copper(II) bromide in acetonitrile (B52724) at room temperature. researchgate.net For the synthesis of 4-halogenated 7-azaindoles, a common strategy involves the N-oxidation of 7-azaindole followed by treatment with a phosphorus oxyhalide (POX₃). google.com For example, 4-chloro-7-azaindole can be synthesized from 7-azaindole N-oxide using phosphorus oxychloride. google.com Iodination at the C-3 position can be achieved using N-iodosuccinimide (NIS). nih.gov A highly regioselective route to 5-bromo-4-chloro-3-nitro-7-azaindole has been developed, starting from the parent 7-azaindole, which involves a regioselective bromination of a 4-chloro-3-nitro-7-azaindole intermediate. acs.org
The following table summarizes various halogenation strategies for the 7-azaindole ring system:
| Substrate | Reagent | Position of Halogenation | Product | Reference |
| 7-Azaindole | CuBr₂ | C-3 | 3-Bromo-7-azaindole | researchgate.net |
| 7-Azaindole N-oxide | POCl₃ | C-4 | 4-Chloro-7-azaindole | google.com |
| 5-Bromo-7-azaindole | NIS | C-3 | 3-Iodo-5-bromo-7-azaindole | nih.gov |
| 4-Chloro-3-nitro-7-azaindole | Brominating agent | C-5 | 5-Bromo-4-chloro-3-nitro-7-azaindole | acs.org |
Nitrogen Atom Protection and Modification (e.g., Tosylation)
The protection of the nitrogen atom in the pyrrole ring of 7-azaindole is often necessary to prevent side reactions and to direct the regioselectivity of subsequent transformations. The tosyl (Ts) group is a commonly used protecting group for this purpose.
N-sulfonyl protected 7-azaindoles are common intermediates in organic synthesis. nih.gov For example, the regioselective C-3 sulfenylation of N-tosyl protected 7-azaindole can be achieved with sulfonyl chlorides. nih.govrsc.org In some cases, the tosyl group has been found to be unstable, leading to the selection of other sulfonyl protecting groups like the benzenesulfonyl group. nih.gov The choice of protecting group can influence the outcome of subsequent reactions. For instance, in the C-3 sulfenylation of 7-azaindole, the tosyl group was found to be the most effective among various sulfonyl protecting groups. nih.gov The deprotection of the tosyl group is typically achieved under basic conditions. nih.gov
The use of protecting groups on the 7-azaindole nitrogen is summarized in the table below:
| Protecting Group | Reagent for Protection | Purpose of Protection | Deprotection Conditions | Reference |
| Tosyl (Ts) | Tosyl chloride | Directing group for C-3 functionalization | Basic conditions | nih.govrsc.org |
| Benzenesulfonyl | Benzenesulfonyl chloride | More stable alternative to tosyl | Basic conditions | nih.govnih.gov |
| tert-Butoxycarbonyl (Boc) | Boc anhydride | Nitrogen protection for Suzuki coupling | Trifluoroacetic acid | nih.gov |
| 1-Methyl | Methylating agent | Shut down non-radiative decay pathways | - | acs.org |
Regioselective Synthesis Approaches for Functionalized Pyrrolo[2,3-b]pyrazines
The strategic functionalization of the pyrrolo[2,3-b]pyrazine scaffold is paramount for modulating its pharmacological properties. Regioselectivity, the control over the position of chemical bond formation, is a key challenge. Researchers have developed several methods to introduce substituents, particularly amino groups, at specific positions on the heterocyclic core.
Amination of a chloro-substituted pyrrolopyrazine core is a common and effective strategy for introducing diverse functionalities. The choice of method depends on the desired amine, the reactivity of the substrate, and the need for mild conditions to preserve other functional groups.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming carbon-nitrogen bonds in aromatic systems. wikipedia.org It is widely used for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The reaction's utility stems from its broad substrate scope and tolerance for various functional groups. In the context of related nitrogen-containing heterocycles, the Buchwald-Hartwig amination has been successfully employed. For instance, the amination of a 4-chloro-pyrrolopyridine intermediate was a key step in the synthesis of specific kinase inhibitors, demonstrating the reaction's applicability to similar scaffolds. nih.gov The choice of phosphine (B1218219) ligand is critical, with sterically hindered ligands often providing superior results. wikipedia.orgnih.gov A typical challenge is the potential for competing side reactions, such as hydrodehalogenation (reduction) of the starting halide. nih.gov
A study on the synthesis of fluorescent azaheterocycles demonstrated the successful Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, a structurally analogous compound, with various amine acceptors. researchgate.net This highlights the feasibility and effectiveness of this method for introducing amino groups at the 7-position of such fused heterocyclic systems.
Microwave-Assisted Amination: The use of microwave irradiation has become a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating methods. clockss.orgbeilstein-journals.org This technique is particularly advantageous for high-throughput synthesis in medicinal chemistry.
Microwave-assisted synthesis has been effectively applied to produce a variety of nitrogen-containing heterocyclic compounds. nih.govresearchgate.net For example, the synthesis of pyrazolo[1,5-a] researchgate.netwikipedia.orgdntb.gov.uatriazines was significantly improved using microwave heating, offering better yields and shorter reaction times, and facilitating gram-scale production. nih.gov In a relevant example, the synthesis of N-(4-methoxyphenylamino)-2-methyl pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives was achieved through efficient microwave-assisted processes. nih.gov These examples underscore the potential of microwave technology for the rapid and efficient amination of this compound.
| Reaction Type | Catalyst/Conditions | Key Features | Relevant Application Example | Citation |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, RuPhos) | High functional group tolerance; Forms C-N bonds with aryl halides. | Amination of 4-chloropyrrolopyridine and 7-bromopyridopyrazine. | nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 80-115 °C) | Rapid reaction times (minutes vs. hours); Improved yields; Scalability. | Synthesis of pyrazino-thieno[3,2-d]pyrimidin-4-amines. | nih.govnih.gov |
| Metal-Free Amination | Acid-promoted (e.g., HCl) in water | Environmentally friendly (uses water as solvent); Avoids metal catalysts. | Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines. | nih.gov |
Metal-Free Amination: While metal-catalyzed reactions are powerful, concerns about cost and potential metal contamination of the final products drive the development of metal-free alternatives. One such approach is acid-promoted nucleophilic aromatic substitution (SNAr). A study on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related heterocyclic system, found that the reaction with various anilines proceeded efficiently in water with a small amount of hydrochloric acid. nih.gov This method offers a greener and more cost-effective alternative to palladium-catalyzed processes. However, its scope can be limited, particularly with sterically hindered or very electron-deficient anilines. Aliphatic and benzylic amines were found to react poorly under these acidic conditions but could be coupled in water without the need for an acid promoter. nih.gov
Advanced Synthetic Techniques and Scalability Considerations for Pyrrolo[2,3-b]pyrazine Derivatives
The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and scalable methodologies. Advanced techniques like microwave chemistry and continuous flow processing are instrumental in achieving these goals.
Microwave-assisted synthesis, as discussed previously, not only accelerates reactions but also offers advantages in scalability. The efficient heat transfer allows for uniform heating of larger reaction volumes, leading to consistent product quality. One-pot, multi-component reactions performed under microwave irradiation are particularly efficient, as they reduce the number of intermediate purification steps, saving time and resources. clockss.org
For large-scale production, continuous flow chemistry presents a significant advantage over traditional batch processing. In a continuous flow setup, reagents are pumped through a reactor where they mix and react. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better product consistency. A recent study detailed the scalable synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine, a closely related isomer, using a continuous flow formylation/hydrazine cyclization cascade. researchgate.net This approach highlights the potential of flow chemistry for the safe and efficient large-scale manufacturing of pyrrolo[2,3-b]pyrazine derivatives and other important heterocyclic intermediates.
Chemical Reactivity and Derivatization Strategies of the 7 Chloro 5h Pyrrolo 2,3 B Pyrazine Core
Substitution Reactions (e.g., Nucleophilic Substitution of Halogen)
The chlorine atom at the C7 position of the 5H-pyrrolo[2,3-b]pyrazine core is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a wide array of functional groups and building blocks onto the heterocyclic scaffold. The electron-withdrawing nature of the pyrazine (B50134) nitrogen atoms facilitates the attack of nucleophiles at the carbon bearing the halogen.
A variety of nucleophiles can be employed to displace the chloro group. These reactions are typically performed in the presence of a base in a suitable solvent. For instance, reactions with amines, such as in the synthesis of 3-(7-chloro-5H-pyrrolo[2,3-b]pyrazin-2-yl)-N-[(3S)-1-methylsulfonylpiperidin-3-yl]pyridin-2-amine, demonstrate the displacement of a chloro group on a related pyrrolopyrazine system. nih.gov General studies on chloropyrazines show that they readily react with nucleophiles like sodium methoxide, sodium benzyl (B1604629) oxide, and sodium benzyl sulphide to yield the corresponding substituted products. rsc.org
The synthesis of 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazines has been achieved through a tandem hydroamination-SNAr sequence where an intramolecular nucleophilic attack by an amine displaces a chloro group on the pyrazine ring. nih.govacs.orgacs.org This highlights the utility of intramolecular nucleophilic substitution for constructing fused ring systems.
Table 1: Examples of Nucleophilic Substitution Reactions on Chloropyrazines
| Reactant | Nucleophile | Product | Conditions | Reference |
| 2,3-Dichloropyrazine | Sodium benzyl oxide | 2,3-Dibenzyloxypyrazine | Not specified | rsc.org |
| 2-Chloro-3-vinyl pyrazine derivative | Aliphatic amine | 6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine derivative | 1,4-Dioxane, DIPEA, 150 °C | acs.org |
| Chloropyrazine | Sodium methoxide | Methoxypyrazine | Not specified | rsc.org |
| Chloropyrazine | Sodium hydroxide | Hydroxypyrazine | Not specified | rsc.org |
Oxidation and Reduction Reactions
The 5H-pyrrolo[2,3-b]pyrazine core can undergo both oxidation and reduction reactions, which can alter the aromaticity and substitution pattern of the heterocycle.
Oxidation: Dehydrogenation, an oxidation process, can be used to form the fully aromatic pyrrolo[2,3-b]pyrazine system from its partially saturated precursors. For example, 6,7,8,9-Tetrahydro-5H-pyrazino[2,3-b]indole can be dehydrogenated to form the corresponding aromatic pyrazino[2,3-b]indole. rsc.orgrsc.org In a more drastic oxidation, the related quinoxaline (B1680401) ring can be oxidized with potassium permanganate (B83412) to cleave the benzene (B151609) ring and form pyrazine-2,3-dicarboxylic acid, demonstrating the susceptibility of the fused carbocyclic ring to strong oxidizing agents. orgsyn.org
Reduction: Reduction reactions typically target the pyrazine moiety. The synthesis of 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazines from 2-chloro-3-vinyl pyrazines involves the formal reduction of the vinyl group during the cyclization process, although it is not a direct reduction of the core itself. acs.org The pyrrolo[2,3-b]pyrazine system is a key component in compounds that act as inhibitors for enzymes like FGFR, where the core structure is maintained in its aromatic form. google.com
Coupling Reactions for Scaffold Diversification (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the 7-Chloro-5H-pyrrolo[2,3-b]pyrazine scaffold. The chloro-substituent at C7 serves as an excellent handle for these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organic halide. libretexts.org It is widely used to form biaryl structures. researchgate.net This reaction is effective for chloropyridines and other nitrogen-rich heterocycles, often requiring specific palladium catalysts and ligands like XPhos or SPhos to achieve high yields, especially with less reactive chloro-substrates. researchgate.netnih.gov The reaction can be performed under mild conditions and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. nih.govnih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com This reaction is a versatile method for C-C bond formation. chim.it The intramolecular Heck reaction is particularly useful for constructing cyclic and heterocyclic systems. chim.it Dehydrogenative Heck reactions have also been developed for five-membered heteroarenes, allowing for direct C-H functionalization. mdpi.com
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations or as integral parts of the final molecular structure. nih.govorganic-chemistry.org A two-step protocol involving Sonogashira coupling of 2-amino-3-chloropyrazine (B41553) with a terminal alkyne, followed by base-induced cyclization, is an effective method for synthesizing 6-substituted-5H-pyrrolo[2,3-b]pyrazines. lookchem.com One-pot multicomponent reactions involving Sonogashira coupling have also been developed for the synthesis of complex pyrrolo[2,3-b]pyrazine derivatives. researchgate.net
Table 2: Overview of Coupling Reactions for Pyrrolo[2,3-b]pyrazine Synthesis
| Reaction Type | Reactants | Catalyst System | Key Features | Reference |
| Suzuki | Aryl/heteroaryl halide, Boronic acid | Pd precatalyst (e.g., P1, P2), Ligand (e.g., XPhos, SPhos), Base (e.g., K₃PO₄) | Couples unprotected nitrogen-rich heterocycles in good to excellent yields. nih.gov | researchgate.netnih.govnih.gov |
| Heck | Aryl halide, Alkene | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., phosphines) | Powerful for constructing carbo- and heterocyclic rings via intramolecular cyclization. chim.it | mdpi.comchim.itmdpi.com |
| Sonogashira | Aryl halide, Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N) | Efficient for C(sp)-C(sp²) bond formation; can be performed copper-free. nih.govlookchem.com | organic-chemistry.orglookchem.comresearchgate.net |
Functional Group Interconversions (e.g., Esterification, Decarboxylation, Cyanation, Hydrolysis)
Once initial diversification is achieved, subsequent functional group interconversions can be performed to fine-tune the properties of the molecule.
Esterification and Hydrolysis: Carboxylic acid functionalities on the pyrrolopyrazine core, such as in 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, can be readily converted to esters. uni.lu Conversely, ester groups can be hydrolyzed back to carboxylic acids, often under basic conditions. nih.govnih.gov This interconversion is fundamental in synthetic strategies, for example, where an ester might be used as a protecting group or to modify solubility.
Decarboxylation: Decarboxylation, the removal of a carboxyl group, can be achieved by heating, sometimes in the presence of a base or catalyst. For instance, functionalized 2-pyridone-3-carboxylic acids, which share a similar nitrogen-containing heterocyclic structure, can be decarboxylated using potassium carbonate in toluene. semanticscholar.org This reaction can be a key step to install a hydrogen atom where a carboxylic acid was previously used as a directing or activating group.
Cyanation: The chloro group at the C7 position can potentially be displaced by a cyanide nucleophile (cyanation) to introduce a nitrile group. This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic pathways. While a direct example on this compound is not readily available in the provided context, this transformation is a standard functional group interconversion for aryl halides.
Table 3: Common Functional Group Interconversions
| Transformation | Starting Group | Reagents/Conditions | Resulting Group | Reference |
| Esterification | Carboxylic Acid | Alcohol, Acid catalyst | Ester | nih.gov |
| Hydrolysis | Ester | Base (e.g., NaOH, LiOH), Water | Carboxylic Acid | nih.gov |
| Decarboxylation | Carboxylic Acid | Heat, Base (e.g., K₂CO₃) | Hydrogen | semanticscholar.org |
| Amide Formation | Carboxylic Acid | Amine, Coupling agent (e.g., HATU) | Amide | nih.gov |
Structural Characterization Methodologies for Pyrrolo 2,3 B Pyrazine Derivatives
Spectroscopic Techniques in Structural Elucidation
Spectroscopy is fundamental to the characterization of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce detailed structural features. For pyrrolo[2,3-b]pyrazine derivatives, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools. mdpi.comnih.govnih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the molecular framework of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H-NMR spectroscopy for pyrrolo[2,3-b]pyrazine derivatives allows for the identification of each proton in the molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. For instance, protons attached to the aromatic rings of the pyrrolo[2,3-b]pyrazine core are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the ring currents. The signal for the N-H proton of the pyrrole (B145914) ring is also characteristic and its chemical shift can vary depending on the solvent and concentration. In the ¹H-NMR spectrum of related heterocyclic systems, the disappearance of an N-H proton signal upon reaction can serve as clear evidence of deprotonation and substitution at that position. nih.gov
¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the heterocyclic rings are characteristic and help to confirm the core structure. For example, carbons bonded to electronegative nitrogen atoms or the chlorine atom in 7-Chloro-5H-pyrrolo[2,3-b]pyrazine would be shifted further downfield.
Together, ¹H and ¹³C-NMR, often supplemented by two-dimensional NMR experiments like COSY and HMBC, allow for the unambiguous assignment of all proton and carbon signals, confirming the precise connectivity of the atoms. mdpi.combeilstein-journals.org
Table 1: Representative NMR Data for a Pyrrolo[2,3-b]pyrazine Analog Note: This table presents typical chemical shift ranges based on related structures. Actual values for this compound may vary.
| Atom | Spectroscopy Type | Expected Chemical Shift (δ) in ppm | Key Observations |
| Aromatic Protons | ¹H-NMR | 7.0 - 9.0 | Signals appear in the downfield region due to aromaticity. |
| N-H Proton | ¹H-NMR | 10.0 - 12.0 | Often a broad singlet; position is solvent-dependent. |
| Aromatic Carbons | ¹³C-NMR | 110 - 160 | Chemical shifts are influenced by adjacent heteroatoms. |
| C-Cl Carbon | ¹³C-NMR | 145 - 155 | The carbon atom directly bonded to chlorine is significantly deshielded. |
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. mdpi.comnih.gov
Low-Resolution Mass Spectrometry (LRMS) , often coupled with Liquid Chromatography (LCMS), is used to confirm the molecular weight of the target compound. For this compound, the expected molecular ion peak would correspond to its molecular weight, taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), which results in a characteristic M+ and M+2 peak pattern with an approximate 3:1 intensity ratio.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its chemical formula. For instance, the exact mass of a derivative, 3-(7-chloro-5H-pyrrolo[2,3-b]pyrazin-2-yl)-N-[(3S)-1-methylsulfonylpiperidin-3-yl]pyridin-2-amine, has been determined, confirming its complex elemental makeup. nih.gov Electrospray Ionization (ESI) is a soft ionization technique commonly used for these analyses, as it minimizes fragmentation and typically produces a prominent molecular ion peak. mdpi.com
Table 2: Mass Spectrometry Data for Pyrrolo[2,3-b]pyrazine Analogs
| Compound | Technique | Molecular Formula | Observed m/z ([M+H]⁺) | Reference |
| Pyrido[2,3-b]pyrazine (B189457) | GC-MS | C₇H₅N₃ | 132 | nih.gov |
| 7-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine | Predicted HRMS | C₆H₃BrClN₃ | 231.92717 | uni.lu |
| 3-(7-chloro-5H-pyrrolo[2,3-b]pyrazin-2-yl) derivative | HRMS | C₁₇H₁₉ClN₆O₂S | 423.1000+ | nih.gov |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations.
For this compound, the FT-IR spectrum would display characteristic absorption bands. Key expected vibrations include:
N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the pyrrole N-H group.
C-H stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C=N and C=C stretches: A series of bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.
C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.
The presence and position of these bands provide corroborating evidence for the structure elucidated by NMR and MS. mdpi.comnih.gov
X-ray Crystallography for Molecular Structure Confirmation
While spectroscopic methods provide evidence for molecular connectivity, single-crystal X-ray crystallography offers unambiguous proof of a molecule's three-dimensional structure. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed 3D map of electron density, from which the precise positions of all atoms can be determined.
For pyrrolo[2,3-b]pyrazine derivatives, X-ray crystallography provides definitive confirmation of:
The core heterocyclic structure.
The exact position of substituents, such as the chlorine atom at the 7-position.
Precise bond lengths, bond angles, and torsion angles. iucr.org
The planarity of the fused ring system. grafiati.com
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the pyrrole N-H group and π-π stacking between the aromatic rings. iucr.orgresearchgate.net
This level of detail is unparalleled and is considered the gold standard for molecular structure confirmation. nih.gov
Table 3: Crystallographic Data Insights for Related Pyrazine (B50134) Structures
| Parameter | Observation | Significance | Reference |
| Ring Planarity | Pyrrolo[3,4-b]pyrazine unit is nearly planar. | Confirms the aromatic nature and geometry of the core. | iucr.orggrafiati.com |
| Bond Angles | Dihedral angles between rings and substituents are precisely measured. | Defines the overall molecular conformation. | grafiati.com |
| Intermolecular Forces | C-H···π and offset π-π interactions are observed. | Explains the packing of molecules in the solid state. | iucr.orggrafiati.com |
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is an essential tool for assessing the purity of synthesized compounds like this compound.
In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each component as it elutes.
For this compound, HPLC is crucial for:
Purity Assessment: Determining the percentage purity of the final product by quantifying any remaining starting materials, by-products, or other impurities. Chemical suppliers often provide HPLC data to certify the quality of their compounds. bldpharm.combldpharm.combldpharm.com
Isomer Separation: In syntheses where multiple isomers could potentially form, HPLC can be used to separate and quantify these different isomers, which may have very similar spectroscopic properties but different biological activities.
The result is a chromatogram, where the area of the peak corresponding to the main compound is proportional to its purity.
Computational and Theoretical Investigations of Pyrrolo 2,3 B Pyrazine Systems
Quantum Chemical Calculations
Quantum chemical calculations are central to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic energies, and a host of other properties from first principles. superfri.org
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic and geometric properties of molecules. researchgate.net This method is predicated on the concept that the total energy of a system is a functional of its electron density. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are employed to optimize molecular geometries and analyze electronic parameters. kbhgroup.in
For pyrrolo[2,3-b]pyrazine systems, DFT is used to calculate key geometric parameters like bond lengths and bond angles, providing a detailed three-dimensional structure. kbhgroup.in Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (Eg) is a critical parameter, with a smaller gap generally indicating higher chemical reactivity and facilitating intramolecular charge transfer. nih.gov The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. Furthermore, DFT allows for the computation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic interactions. researchgate.net
Table 1: Illustrative DFT-Calculated Geometric and Electronic Parameters for a Pyrrolo[2,3-b]pyrazine System Note: This table presents typical data obtained from DFT calculations for heterocyclic systems and serves as an illustrative example.
| Parameter | Value | Description |
|---|---|---|
| Bond Lengths (Å) | ||
| N1-C2 | 1.37 | Length of the bond between Nitrogen-1 and Carbon-2. |
| C2-C3 | 1.38 | Length of the bond between Carbon-2 and Carbon-3. |
| N4-C5 | 1.33 | Length of the bond between Nitrogen-4 and Carbon-5. |
| C5-C6 | 1.41 | Length of the bond between Carbon-5 and Carbon-6. |
| C7-Cl | 1.74 | Length of the bond between Carbon-7 and the Chlorine atom. |
| **Bond Angles (°) ** | ||
| C2-N1-C7a | 108.5 | Angle formed by atoms C2, N1, and C7a. |
| N1-C2-N3 | 125.0 | Angle formed by atoms N1, C2, and N3. |
| C3a-N4-C5 | 117.2 | Angle formed by atoms C3a, N4, and C5. |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
To investigate the properties of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is a widely used and accurate method. nih.gov It is particularly effective for calculating the electronic absorption spectra of organic compounds. kbhgroup.in By applying TD-DFT, researchers can predict the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of electronic transitions (e.g., n→π* or π→π*). acs.org
These calculations are often performed on geometries previously optimized by DFT. The theoretical UV-Vis spectra generated by TD-DFT can be compared with experimental data to validate the computational method. kbhgroup.in Studies on similar heterocyclic systems have shown that the choice of solvent can significantly influence absorption properties, an effect that can be modeled computationally. kbhgroup.in For instance, calculations on nitrotriazole and nitrofurazan compounds using TD-DFT have successfully predicted their UV-vis spectra, showing that absorption phenomena are concentrated in the 200–400 nm ultraviolet region. acs.orgnih.gov This approach allows for a detailed understanding of how the electronic structure of a molecule like 7-Chloro-5H-pyrrolo[2,3-b]pyrazine governs its interaction with light.
Table 2: Illustrative TD-DFT Calculated Absorption Data Note: This table is a representative example of data generated from TD-DFT calculations for organic chromophores.
| Excited State | λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|---|
| S1 | 350 | 0.25 | HOMO -> LUMO | π -> π* |
| S2 | 315 | 0.18 | HOMO-1 -> LUMO | π -> π* |
| S3 | 280 | 0.05 | HOMO -> LUMO+1 | n -> π* |
Reaction Mechanism Studies
Understanding how chemical reactions occur at a molecular level is a fundamental goal of chemistry. Theoretical models provide a framework for analyzing the intricate changes in electron density and bonding that take place along a reaction pathway.
A modern perspective on chemical reactivity is offered by the Molecular Electron Density Theory (MEDT). nih.gov This theory posits that the capability for changes in electron density, rather than frontier molecular orbital interactions alone, is responsible for molecular reactivity. nih.gov MEDT studies analyze the changes in electron density along a reaction coordinate to provide a rigorous understanding of the molecular mechanism. nih.gov It is based on the idea that while the ground-state electron density determines a molecule's physical properties, its capacity to reorganize dictates its chemical reactivity. nih.gov
Bonding Evolution Theory (BET) provides a detailed description of the changes in chemical bonds during a reaction. researchgate.net BET achieves this by analyzing the topology of the Electron Localization Function (ELF) along the reaction path. researchgate.net This methodology uses catastrophe theory, a branch of mathematics, to classify the structural changes in the ELF, which correspond to bond formation and cleavage events. researchgate.netchemrxiv.org Recent work has refined the BET framework, proposing a rigorous three-step sequence to characterize bonding events, which simplifies the topological rationalization of electron rearrangements. chemrxiv.orgchemrxiv.org By applying BET, one can gain a deeper, more nuanced understanding of complex reaction mechanisms beyond simple energy profiles, visualizing the precise sequence of electronic rearrangements. researchgate.net
Structure-Property Relationship Studies through Computational Approaches
A key objective in chemistry is to understand and predict how a molecule's structure dictates its physical and chemical properties. Computational approaches are exceptionally well-suited for elucidating these structure-property relationships. nih.gov
By systematically modifying the structure of a parent compound like 5H-pyrrolo[2,3-b]pyrazine—for example, by introducing a chloro-substituent at the 7-position—and calculating the resulting changes in its properties, a clear relationship can be established. researchgate.net Computational methods like DFT and TD-DFT can predict how such substitutions will affect the molecule's geometry, electronic characteristics (such as the HOMO-LUMO gap), and optoelectronic properties (such as the absorption spectrum). nih.govnih.gov For example, studies on other π-conjugated systems have demonstrated that varying electron-donating or electron-withdrawing substituents allows for the fine-tuning of optoelectronic properties in both neutral and oxidized states. nih.gov This predictive power is invaluable for the rational design of new molecules with tailored functionalities, bypassing the need for extensive and time-consuming synthetic efforts for initial screening. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Although specific molecular docking data for this compound is scarce, analysis of related structures, such as pyrrolo[2,3-d]pyrimidines and other pyrazine-containing heterocycles, reveals common interaction patterns with various protein targets, particularly protein kinases.
Research on analogous compounds frequently highlights the importance of the pyrrolopyrimidine or pyrrolopyrazine core in forming key hydrogen bonds with the hinge region of kinase active sites. The nitrogen atoms within the pyrazine (B50134) ring are often predicted to act as hydrogen bond acceptors, a crucial interaction for anchoring the ligand within the ATP-binding pocket.
For instance, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives as multi-targeted kinase inhibitors have demonstrated that the core structure effectively mimics the adenine (B156593) region of ATP, enabling potent inhibition. nih.gov Molecular docking of these compounds into the active sites of kinases like EGFR and CDK4/cyclin D1 has revealed critical hydrogen bonding and hydrophobic interactions that drive their inhibitory activity. nih.gov
Given the lack of direct research, the following table represents a hypothetical docking study of this compound against a generic protein kinase active site, based on the common interaction patterns observed for structurally related inhibitors. This is intended to be illustrative of the types of interactions that might be expected.
| Target Protein | Putative Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |
| Protein Kinase (e.g., EGFR) | -8.5 | Met793 | Hydrogen Bond (Hinge Region) |
| Leu718 | Hydrophobic Interaction | ||
| Val726 | Hydrophobic Interaction | ||
| Ala743 | Hydrophobic Interaction | ||
| Lys745 | Halogen Bond with Chlorine |
Table 1: Hypothetical Molecular Docking Results for this compound
It is crucial to emphasize that the above table is a projection based on the behavior of similar compounds and not the result of a specific published study on this compound. Further dedicated computational and experimental work is necessary to validate these predictions and fully elucidate the ligand-target interactions of this particular compound.
Mechanistic Research of Biological Interactions of Pyrrolo 2,3 B Pyrazine Scaffolds
Structure-Activity Relationship (SAR) Studies for 7-Chloro-5H-pyrrolo[2,3-b]pyrazine Derivatives
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency, selectivity, and pharmacological properties of 5H-pyrrolo[2,3-b]pyrazine derivatives for their respective targets.
For FGFR inhibition , SAR studies revealed that the 5H-pyrrolo[2,3-b]pyrazine scaffold is superior to related structures like 1H-pyrazolo[4,3-b]pyridine for achieving high binding activity. nih.govmdpi.com The nitrogen in the pyrazine (B50134) ring is essential for the hinge-binding interaction. nih.govmdpi.com Modifications at other positions dictate potency and selectivity, with specific substitutions on a phenyl ring or the addition of groups capable of forming salt bridges leading to significant gains in activity. mdpi.comnih.gov
| Compound | Structure (Modifications on 5H-pyrrolo[2,3-b]pyrazine core) | FGFR1 IC₅₀ (nM) | Reference |
|---|---|---|---|
| 9 | R1 = Phenyl | 156 | mdpi.com |
| 10 | R1 = 2,6-dichloro-3,5-dimethoxyphenyl | 39 | mdpi.com |
| 13 | R1 = 1-methyl-1H-pyrazol-4-yl | 15 | mdpi.com |
| 7 | Scaffold with 2,6-dichloro-3,5-dimethoxybenzene group | 14 | nih.gov |
For JAK3 inhibition , SAR studies focused on the 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ether series. nih.gov The key to improving selectivity over other JAK family members was found in the substitution pattern on the terminal phenyl ether ring. nih.gov
| Compound | Substitution on Phenyl Ether | JAK3 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK2/JAK3) | Reference |
|---|---|---|---|---|---|
| 1a | -H (unsubstituted) | 14 | 12 | ~1x | nih.gov |
| 1h | 4-morpholino | 12 | 3 | ~0.25x | nih.gov |
| 12b | 3-((dimethylamino)methyl) | 15 | 208 | ~14x | nih.gov |
| 12d | 3-((4-methylpiperazin-1-yl)methyl) | 11 | 229 | ~21x | nih.gov |
For CFTR activation , SAR analysis identified two critical structural features for high potency: a 4-hydroxyphenyl group at position 6 and an n-butyl group at position 7. nih.gov The length of the alkyl chain at position 7 is a significant determinant of activity, with the n-butyl group being optimal. Replacing the hydroxyl on the phenyl ring with other groups, such as a chloro-group (in RP108), drastically reduces activator potency. nih.gov However, strategic replacement with fluorine atoms (in RP185 and RP193) was found to decrease cytotoxicity while maintaining the ability to activate CFTR. nih.gov
| Compound | Structure | Activity (EC₅₀) | Reference |
|---|---|---|---|
| RP107 | 7-n-butyl-6-(4-hydroxyphenyl)[5H]-pyrrolo[2,3-b]pyrazine | 89 nM (Isc) | nih.gov |
| RP108 | 7-n-butyl-6-(4-chlorophenyl)[5H]-pyrrolo[2,3-b]pyrazine | 103 µM (Isc) | nih.gov |
| RP193 | 7-n-butyl-6-(2-fluorophenyl)[5H]-pyrrolo[2,3-b]pyrazine | Potent Activator | nih.gov |
| RP185 | 7-n-butyl-6-(4-fluorophenyl)[5H]-pyrrolo[2,3-b]pyrazine | Potent Activator | nih.gov |
Influence of Substituent Effects on Molecular Recognition
The interaction of a ligand with its biological target is a nuanced process governed by a multitude of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The nature and position of substituents on the 5H-pyrrolo[2,3-b]pyrazine scaffold are critical determinants of these interactions and, consequently, the molecule's affinity and selectivity for its target.
Research into derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold has revealed that modifications at various positions can dramatically alter inhibitory activity against protein kinases. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, changing the scaffold from a 1H-pyrazolo[4,3-b]pyridine to a 5H-pyrrolo[2,3-b]pyrazine has been shown to enhance the binding activity for FGFR1. nih.gov This highlights the foundational importance of the core ring system in establishing a favorable interaction profile.
Substitutions at the C7 position of the pyrrolo[2,3-b]pyrazine ring, where the chloro group of the titular compound is located, play a crucial role in modulating kinase inhibitory activity. While direct structure-activity relationship (SAR) studies focusing exclusively on the 7-chloro substituent are limited in publicly available research, the impact of other halogens and substituents at this position provides valuable insights. For example, in the development of Janus kinase 3 (JAK3) inhibitors, the introduction of different groups at this position has been a key strategy to enhance potency and selectivity. nih.gov
A study on pyrrolo[2,1-f] nih.govnih.govnih.govtriazines as JAK2 inhibitors demonstrated that modifications of an aniline (B41778) substituent at the C2 position could decrease the formation of reactive metabolites, a crucial aspect of drug development. nih.gov This underscores that substituents not only impact direct binding but also the metabolic stability of the compound.
The following table summarizes the inhibitory activities of various substituted 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1, illustrating the impact of different substituents on molecular recognition.
| Compound ID | R1 Substituent | FGFR1 Inhibition (%) at 10 µM |
| 9 | - | 92.5 |
| 10 | - | 91.0 |
| 11 | Imidazole | 86.0 |
| 12 | 2-fluoroethyl-imidazole | 89.0 |
Data sourced from a study on 5H-pyrrolo[2,3-b]pyrazine FGFR kinase inhibitors. nih.gov The table demonstrates how modifications to the substituent at the 5-position influence the inhibitory activity.
Stereochemical Considerations in Ligand-Target Binding
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining the specificity and strength of ligand-target interactions. Chiral centers within a drug molecule can lead to enantiomers or diastereomers that may exhibit profoundly different biological activities.
In the context of this compound derivatives, the introduction of chiral substituents can lead to stereospecific interactions with the target protein. A prime example is seen in the structure of 3-(7-chloro-5H-pyrrolo[2,3-b]pyrazin-2-yl)-N-[(3S)-1-methylsulfonylpiperidin-3-yl]pyridin-2-amine. sigmaaldrich.com The "(3S)" designation indicates a specific stereochemical configuration at the 3-position of the piperidine (B6355638) ring. This specific arrangement is crucial for optimal binding to its target kinase, as the alternative (3R) enantiomer would likely have a different binding pose and, consequently, altered activity.
Molecular docking studies on related pyrrolo[2,3-d]pyrimidine derivatives have shown that the precise orientation of substituents is vital for fitting into the ATP-binding pocket of kinases. nih.gov The stereochemistry dictates how different parts of the molecule are positioned to interact with key amino acid residues, such as those in the hinge region, the DFG motif, and the solvent-exposed region. For instance, a substituent with a specific stereoconfiguration might be able to access a hydrophobic pocket that its enantiomer cannot, leading to a significant difference in binding affinity.
The following table presents data on the inhibitory concentration (IC50) of stereoisomeric compounds, highlighting the importance of stereochemistry in biological activity.
| Compound | Stereochemistry | Target Kinase | IC50 (nM) |
| Compound A | (S)-enantiomer | Kinase X | 10 |
| Compound B | (R)-enantiomer | Kinase X | 500 |
This is a representative table illustrating the concept. Specific data for stereoisomers of a this compound derivative was not available in the searched literature.
Mechanistic Elucidation of Interactions with Biological Pathways
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold primarily exert their biological effects by inhibiting the activity of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Aberrant kinase activity is a hallmark of many diseases, including cancer.
The 5H-pyrrolo[2,3-b]pyrazine core acts as an ATP-competitive inhibitor. This means it binds to the ATP-binding site of the kinase, preventing the natural substrate, ATP, from binding and subsequently blocking the phosphorylation of downstream substrate proteins. This inhibition of kinase activity disrupts the signaling cascade and can lead to the desired therapeutic effect, such as the induction of apoptosis in cancer cells.
Research has shown that compounds with the 5H-pyrrolo[2,3-b]pyrazine scaffold can inhibit various kinases, including FGFR, JAK3, and others. nih.govnih.gov For example, inhibition of the FGFR signaling pathway can block angiogenesis and tumor growth. nih.gov Similarly, inhibition of JAKs can modulate the immune response and is a therapeutic strategy for autoimmune diseases and certain cancers.
A study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors revealed that interactions with the hinge region, β-sheets, and charged residues around the substituent at the 4-position were crucial for inhibitory activity. nih.gov This provides a model for how this compound derivatives might interact with their target kinases to disrupt specific signaling pathways.
The table below lists some kinases that are targeted by pyrrolo[2,3-b]pyrazine derivatives and the associated signaling pathways.
| Target Kinase | Associated Signaling Pathway | Therapeutic Implication |
| FGFR1 | FGF/FGFR Signaling | Anti-angiogenesis, Anti-tumor |
| JAK3 | JAK/STAT Signaling | Immunosuppression, Anti-inflammatory |
| PAK4 | PAK4-mediated signaling | Anti-tumor |
This table provides an overview of the pathways targeted by the broader class of pyrrolo[2,3-b]pyrazine inhibitors.
Advanced Research Applications of 7 Chloro 5h Pyrrolo 2,3 B Pyrazine As a Chemical Intermediate
Building Block for Complex Molecule Synthesis
The 5H-pyrrolo[2,3-b]pyrazine core is a recognized pharmacophore, and its derivatives have been extensively investigated for their potential as kinase inhibitors. researchgate.net The strategic placement of the chlorine atom at the 7-position provides a convenient handle for synthetic modification, allowing for the introduction of various substituents to explore structure-activity relationships.
A notable application of 7-chloro-5H-pyrrolo[2,3-b]pyrazine is in the development of inhibitors for fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases implicated in cancer. dntb.gov.uanih.gov Researchers have utilized this scaffold to design and synthesize a series of potent FGFR kinase inhibitors. nih.gov Starting from a weakly active compound, rational drug design and chemical synthesis led to the discovery of derivatives with significantly improved inhibitory activity. nih.gov For instance, the modification of the 5H-pyrrolo[2,3-b]pyrazine scaffold has been shown to enhance binding activity to FGFR1. nih.gov This has led to the identification of lead compounds with high selectivity and favorable metabolic properties, demonstrating the value of this chemical intermediate in medicinal chemistry. nih.gov
The versatility of the pyrrolo[2,3-b]pyrazine core extends to the inhibition of other kinases involved in cellular signaling, such as Bruton's tyrosine kinase, focal adhesion kinase (FAK), JAK3, and ataxia telangiectasia and Rad3-related protein (ATR). nih.govnih.gov The ability to readily introduce diverse chemical functionalities onto the this compound backbone allows for the fine-tuning of inhibitory potency and selectivity against different kinase targets.
| Synthesized Compound Class | Target | Therapeutic Area |
| 5H-pyrrolo[2,3-b]pyrazine derivatives | Fibroblast Growth Factor Receptor (FGFR) | Cancer |
| 2-amino-9-aryl-7H-pyrrolo[2,3-d]pyrimidines | Focal Adhesion Kinase (FAK) | Cancer |
| Pyrrolo[2,3-d]pyrimidine derivatives | Epidermal Growth Factor Receptor (EGFR) | Non-small cell lung cancer |
Development of Optoelectronic Materials
Beyond its applications in medicinal chemistry, the pyrrolo[2,3-b]pyrazine framework is also being explored for its potential in materials science, particularly in the development of optoelectronic materials. chemicalbook.com The electronic properties of this heterocyclic system, which can be modulated through chemical substitution, make it an attractive candidate for creating novel organic materials with tailored photophysical characteristics. chemicalbook.com
Research into related nitrogen-containing heterocyclic compounds, such as pyrrolodiazine and thiazolo[4,5-b]pyrazine derivatives, has demonstrated that the introduction of specific substituents can significantly influence their fluorescence properties. rsc.orgresearchgate.net For example, the incorporation of electron-donating groups can enhance fluorescence quantum yields. rsc.org These findings provide a basis for the rational design of new fluorophores based on the this compound scaffold.
The development of pyrido[2,3-b]pyrazine (B189457) derivatives has also shown promise for applications in nonlinear optics (NLO). rsc.org Theoretical and experimental studies have revealed that these compounds can exhibit significant NLO responses, making them suitable for use in advanced technological applications. rsc.org The ability to synthesize a library of derivatives from a common intermediate like this compound is crucial for systematically investigating the structure-property relationships that govern their optoelectronic behavior.
| Derivative Class | Investigated Property | Potential Application |
| Pyrrolodiazine derivatives | Fluorescence | Fluorescent markers |
| Thiazolo[4,5-b]pyrazine derivatives | Fluorescence | Fluorophores |
| Pyrido[2,3-b]pyrazine derivatives | Nonlinear Optical (NLO) Properties | Optoelectronics |
Research Tools in Signal Transduction Pathway Studies
Derivatives of this compound are valuable tools for dissecting complex cellular signaling pathways. The development of potent and selective kinase inhibitors from this scaffold allows researchers to probe the specific roles of individual kinases in various biological processes. researchgate.netnih.gov
For example, by using a selective FGFR inhibitor derived from the 5H-pyrrolo[2,3-b]pyrazine core, scientists can investigate the downstream effects of FGFR signaling, which include pathways like MEK-ERK, PI3K-Akt, and PLCγ. nih.gov These inhibitors can help to elucidate the contribution of aberrant FGFR signaling to tumor growth and progression. nih.gov
Similarly, the synthesis of pyrazine-based molecules as inhibitors of protein tyrosine phosphatases, such as SHP2, provides chemical probes to study their roles in cell proliferation, migration, and metabolism. researchgate.netnih.gov The ability to design and synthesize these inhibitors, often guided by structure-based drug design, allows for the creation of tools that can modulate specific nodes within signaling networks. researchgate.netnih.gov This aids in understanding the intricate mechanisms of diseases like cancer and in identifying new therapeutic targets.
The use of these compounds as research tools is not limited to cancer biology. For instance, derivatives of the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been developed as inhibitors of Janus kinases (JAKs), which are key players in inflammatory responses. chemicalbook.com This highlights the broad utility of this class of compounds in studying a wide range of signal transduction pathways.
Q & A
Q. What are the standard synthetic routes for 7-chloro-5H-pyrrolo[2,3-b]pyrazine, and how can regioselectivity be controlled?
The synthesis typically involves cyclization of halogenated pyrazine precursors. For example, thermal cyclization of pyrazinylhydrazones under nitrogen can yield the pyrrolopyrazine core, with regioselectivity influenced by substituent positioning and reaction conditions (e.g., temperature, solvent polarity). A common method includes condensation of 2-chloro-3-nitropyrazine with pyrrole derivatives, followed by reduction and cyclization . Metal-free annulation strategies using alkynyl pyrazines have also been reported, achieving >90% regioselectivity for the 7-chloro derivative .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
X-ray crystallography is the gold standard for confirming the fused pyrrole-pyrazine structure. NMR (¹H/¹³C) is essential for verifying substituent positions:
Q. What is the primary mechanism of action of this compound in kinase inhibition?
The compound acts as a competitive ATP inhibitor of Fibroblast Growth Factor Receptor (FGFR) kinases. The pyrazine nitrogen forms a hydrogen bond with the hinge region of FGFR1 (Ala564), while the chloro group enhances hydrophobic interactions in the ATP-binding pocket. This inhibits autophosphorylation and downstream signaling (e.g., MAPK/ERK) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact FGFR selectivity and potency?
SAR studies show:
Q. How can contradictory data on cytotoxicity across cell lines be resolved?
Discrepancies arise from differences in FGFR isoform expression (e.g., FGFR1 vs. FGFR4) and metabolic stability. To address this:
Isoform-specific knockdown : Use siRNA to confirm target dependency.
Metabolic profiling : Assess liver microsome stability (e.g., t₁/₂ = 28 min in human hepatocytes) .
Combination studies : Test synergy with MEK inhibitors to bypass resistance mechanisms .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Q. How can crystallography guide the design of analogs with improved selectivity?
Co-crystal structures (PDB: 6XK9) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
